molecular formula C13H10N2O2S B2743347 N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 330677-93-5

N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2743347
CAS RN: 330677-93-5
M. Wt: 258.3
InChI Key: LMIMVAOOGHDALO-BUHFOSPRSA-N
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Description

“N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a complex chemical compound used in diverse scientific research applications. It’s a benzothiazole derivative , which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is represented by the formula C13H10N4OS . The InChI representation of the molecule is InChI=1S/C13H10N4OS/c1-17-10-4-2-3-5-11 (10)19-13 (17)16-12 (18)9-8-14-6-7-15-9/h2-8H,1H3 .

Scientific Research Applications

Synthesis and Reactivity

  • Aleksandrov and colleagues (2017) explored the synthesis and reactivity of related compounds, specifically focusing on electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
  • Another study by El’chaninov, Aleksandrov, and Stepanov (2018) detailed the synthesis and transformations of similar compounds, including reactions with furoyl chloride and P2S5 (El’chaninov, Aleksandrov, & Stepanov, 2018).

Molecular Characterization

  • A study by Cakmak and colleagues (2022) focused on a thiazole-based heterocyclic amide, structurally similar to N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide. They characterized the structure using various spectroscopic methods and evaluated its antimicrobial activity (Cakmak et al., 2022).

Biological Activities

  • Patel and Shaikh (2010) explored the biological activity of compounds similar to N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, specifically their antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010).
  • In the realm of antitumor agents, Matiichuk and colleagues (2020) investigated derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, a compound related to N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, and identified a lead compound with promising antitumor properties (Matiichuk et al., 2020).

Antimicrobial and Antitumor Evaluation

  • The antimicrobial and anticancer activities of certain derivatives were studied by Zaki, Al-Gendey, and Abdelhamid (2018), highlighting their potential in treating various microbial infections and cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

EGFR Inhibitors

  • Zhang and colleagues (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives, aiming to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell line growth (Zhang et al., 2017).

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-15-9-5-2-3-7-11(9)18-13(15)14-12(16)10-6-4-8-17-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIMVAOOGHDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

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